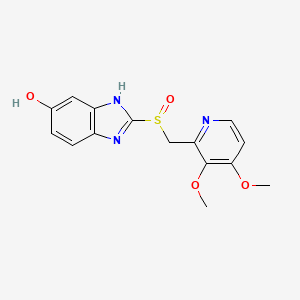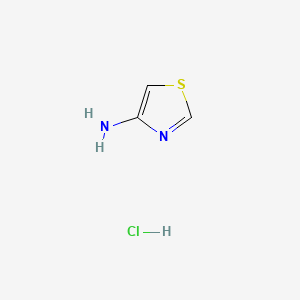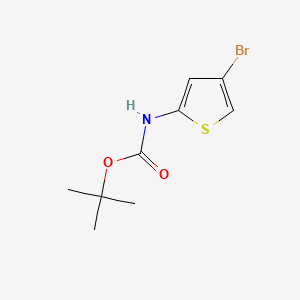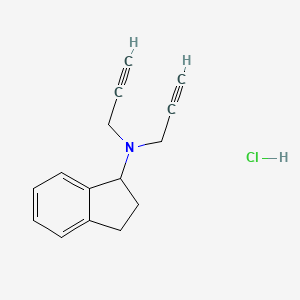
1,2-Didocosahexaenoyl-3-palmitoyl Glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Didocosahexaenoyl-3-palmitoyl Glycerol is a building block used in the synthesis of Diacyl glyceryl ethers (DGEs), which are related to the oil quality of marine foods during storage . It has a molecular weight of 951.45 and a molecular formula of C63H98O6 .
Molecular Structure Analysis
The molecular structure of this compound consists of docosahexaenoic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 951.45 and a molecular formula of C63H98O6 . It is a liquid that is miscible in chloroform .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,2-Didocosahexaenoyl-3-palmitoyl Glycerol involves the esterification of palmitic acid with glycerol followed by the addition of docosahexaenoic acid to the remaining hydroxyl groups on the glycerol molecule.", "Starting Materials": [ "Glycerol", "Palmitic acid", "Docosahexaenoic acid" ], "Reaction": [ "Step 1: Palmitic acid is esterified with glycerol to form 1-palmitoyl-2,3-dihexadecanoyl glycerol.", "Step 2: Docosahexaenoic acid is added to the remaining hydroxyl groups on the glycerol molecule via esterification to form 1,2-Didocosahexaenoyl-3-palmitoyl Glycerol." ] } | |
Número CAS |
116198-44-8 |
Fórmula molecular |
C63H98O6 |
Peso molecular |
951.471 |
Nombre IUPAC |
[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C63H98O6/c1-4-7-10-13-16-19-22-25-27-29-31-33-35-38-41-44-47-50-53-56-62(65)68-59-60(58-67-61(64)55-52-49-46-43-40-37-24-21-18-15-12-9-6-3)69-63(66)57-54-51-48-45-42-39-36-34-32-30-28-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-28,31-34,38-39,41-42,47-48,50-51,60H,4-6,9,12-15,18,21-24,29-30,35-37,40,43-46,49,52-59H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,27-25-,28-26-,33-31-,34-32-,41-38-,42-39-,50-47-,51-48- |
Clave InChI |
VLEDHTUUVAXNOJ-QPPLYHLQSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Sinónimos |
(4Z,4’Z,7Z,7’Z,10Z,10’Z,13Z,13’Z,16Z,16’Z,19Z,19’Z)-4,7,10,13,16,19-Docosahexaenoic Acid 1,1’-[1-[[(1-Oxohexadecyl)oxy]methyl]-1,2-ethanediyl] Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)
![[3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate](/img/structure/B568848.png)




